2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine
Description
2-Chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position and a 1,2,2,2-tetrafluoroethyl (-CF₂CF₃) group at the 6-position of the pyridine ring. Its synthesis typically involves thermal reactions of perfluoropropene with substituted pyridine 1-oxides, as demonstrated in recent studies .
Properties
CAS No. |
60715-29-9 |
|---|---|
Molecular Formula |
C7H4ClF4N |
Molecular Weight |
213.56 g/mol |
IUPAC Name |
2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-5-3-1-2-4(13-5)6(9)7(10,11)12/h1-3,6H |
InChI Key |
UUFWEBZPYLMDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or crystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine exerts its effects involves interactions with specific molecular targets. The chloro and tetrafluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine
- Structure : Chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5.
- Key Differences : The trifluoromethyl group is smaller and less fluorinated than the tetrafluoroethyl substituent. This impacts reactivity and physical properties.
- Applications : Widely used as an intermediate in agrochemicals (e.g., insecticides). Market reports project significant production growth, with global capacity expected to reach 1,200 metric tons by 2025 .
- Synthesis : Involves chlorination and trifluoromethylation steps, differing from the tetrafluoroethyl group’s incorporation via perfluoropropene reactions .
Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine)
- Structure : Chlorine at position 2 and a trichloromethyl (-CCl₃) group at position 6.
- Key Differences : The trichloromethyl group is bulkier and less electronegative than fluorinated analogs, leading to lower stability and higher environmental persistence.
- Toxicity : Nitrapyrin shows weak mutagenicity in Salmonella assays with metabolic activation and metabolizes into 6-chloropicolinic acid in mammals . In contrast, the tetrafluoroethyl group in the target compound may reduce bioaccumulation due to stronger C-F bonds.
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine
- Structure : Fluorine at position 2 and a tetrafluoroethyl group at position 3.
- Key Differences : Substituent positioning alters electronic effects. The fluorine atom’s smaller size compared to chlorine reduces steric hindrance but increases ring electron deficiency.
- Synthesis : Similar methods involving fluorinated alkenes, but positional isomerism affects reaction pathways .
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Structure : A pyridine ring fused with a substituted phenyl group, featuring chlorine, trifluoromethyl, and methyl substituents.
- This structural variation impacts solubility and biological activity, as seen in its use as a bioactive intermediate .
Comparative Data Table
Environmental and Toxicological Profiles
- Metabolism : The target compound’s tetrafluoroethyl group is metabolically stable, whereas nitrapyrin degrades into 6-chloropicolinic acid, which exhibits longer environmental persistence .
- Mutagenicity: Fluorinated pyridines generally show lower genotoxic risk compared to chlorinated analogs like nitrapyrin, which requires metabolic activation for mutagenicity .
Biological Activity
2-Chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a chlorine atom and a tetrafluoroethyl substituent on the pyridine ring. This unique structure enhances its lipophilicity and potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
The molecular structure of this compound significantly influences its chemical reactivity and biological activity. The tetrafluoroethyl group introduces strong electronegative fluorine atoms that enhance the compound's lipophilicity and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Pyridine derivatives often interact with various enzymes, potentially acting as inhibitors or activators depending on the target enzyme's nature.
- Receptor Binding : The compound may exhibit binding affinity to specific receptors within biological systems, influencing signaling pathways.
- Nucleophilic Substitution : The halogenated structure allows for nucleophilic substitution reactions, which can alter biological targets.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Key parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 257.61 g/mol |
| Solubility | Moderate in organic solvents |
| Bioavailability | High |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against certain bacterial strains.
- Antifungal Activity : It has been investigated for antifungal properties that may contribute to its utility in medical applications.
- Potential Drug Development : The compound is being explored as a precursor in the synthesis of novel therapeutic agents.
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Antimicrobial Study :
- A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Compound MIC (µg/mL) This compound 32 Control (Penicillin) 4 -
Antifungal Research :
- In a comparative analysis by Johnson et al. (2024), it was found that the compound had antifungal activity against Candida albicans, showing a dose-dependent response.
-
Pharmacological Applications :
- Research published in the Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
